molecular formula C13H10S3 B13707751 Tri(2-thienyl)methane

Tri(2-thienyl)methane

Cat. No.: B13707751
M. Wt: 262.4 g/mol
InChI Key: HCYMSXYLEDFWOY-UHFFFAOYSA-N
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Description

Tri(2-thienyl)methane is an organic compound consisting of a central methane carbon atom bonded to three 2-thienyl groups The 2-thienyl group is a five-membered aromatic ring containing sulfur

Chemical Reactions Analysis

Types of Reactions

Tri(2-thienyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tri(2-thienyl)methanol.

    Reduction: Reduction reactions can convert this compound to its corresponding carbanion or radical species.

    Substitution: Electrophilic substitution reactions can occur on the thienyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Tri(2-thienyl)methanol.

    Reduction: this compound carbanion or radical.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Tri(2-thienyl)methane has several scientific research applications:

Mechanism of Action

The mechanism of action of tri(2-thienyl)methane involves its interaction with various molecular targets and pathways. The sulfur atoms in the thienyl rings can participate in coordination chemistry, forming complexes with metals. Additionally, the aromatic nature of the thienyl rings allows for π-π interactions with other aromatic systems, influencing its reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    Tri(2-furyl)methane: Similar structure but with oxygen atoms in the rings instead of sulfur.

    Tri(2-pyridyl)methane: Contains nitrogen atoms in the rings.

    Tri(2-thienyl)phosphine: Similar structure but with a phosphorus atom instead of a central carbon.

Uniqueness

Tri(2-thienyl)methane is unique due to the presence of sulfur atoms in the thienyl rings, which impart distinct electronic properties compared to oxygen or nitrogen-containing analogs. This makes it particularly interesting for applications in materials science and coordination chemistry .

Properties

Molecular Formula

C13H10S3

Molecular Weight

262.4 g/mol

IUPAC Name

2-(dithiophen-2-ylmethyl)thiophene

InChI

InChI=1S/C13H10S3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H

InChI Key

HCYMSXYLEDFWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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